Menin-MLL inhibitor 26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menin-MLL inhibitor 26 is a small molecule designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) fusion proteins. This interaction is critical in the development of acute leukemias, particularly those characterized by MLL rearrangements. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 26 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsEach step requires specific reaction conditions, including temperature control, solvent selection, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure consistency and efficiency on a larger scale. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: Menin-MLL inhibitor 26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Applications De Recherche Scientifique
Menin-MLL inhibitor 26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between menin and MLL fusion proteins.
Biology: Helps in understanding the role of menin-MLL interaction in cellular processes and gene regulation.
Medicine: Investigated as a potential therapeutic agent for treating acute leukemias with MLL rearrangements.
Mécanisme D'action
Menin-MLL inhibitor 26 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, including genes involved in cell proliferation and survival. The inhibition of menin-MLL interaction results in the differentiation of leukemic cells and the suppression of their proliferation .
Comparaison Avec Des Composés Similaires
MI-2: Another menin-MLL inhibitor that binds to the MLL pocket in menin and disrupts the interaction.
MI-503: A potent inhibitor with a similar mechanism of action, targeting the menin-MLL interaction.
DS-1594a: A novel inhibitor with well-optimized drug properties for treating hematologic malignancies .
Uniqueness: Menin-MLL inhibitor 26 is unique in its high affinity and specificity for the menin-MLL interaction. It has demonstrated significant efficacy in preclinical models and holds promise for clinical applications. Its distinct chemical structure and optimized pharmacokinetic properties make it a valuable addition to the class of menin-MLL inhibitors .
Propriétés
Numéro CAS |
2440018-29-9 |
---|---|
Formule moléculaire |
C27H29F3N6O3S |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
(1R,2S,4R)-4-[[4-(5,6-dimethoxypyridazin-3-yl)phenyl]methylamino]-2-[methyl-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]cyclopentan-1-ol |
InChI |
InChI=1S/C27H29F3N6O3S/c1-36(24-19-10-18(12-27(28,29)30)40-26(19)33-14-32-24)21-8-17(9-22(21)37)31-13-15-4-6-16(7-5-15)20-11-23(38-2)25(39-3)35-34-20/h4-7,10-11,14,17,21-22,31,37H,8-9,12-13H2,1-3H3/t17-,21+,22-/m1/s1 |
Clé InChI |
FFHYBSANKGPTCW-VOQZNFBZSA-N |
SMILES isomérique |
CN([C@H]1C[C@H](C[C@H]1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F |
SMILES canonique |
CN(C1CC(CC1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.